molecular formula C26H19ClN4 B5244887 2-BENZYL-1-(4-CL-PH-AMINO)-3-ME-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE

2-BENZYL-1-(4-CL-PH-AMINO)-3-ME-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE

Cat. No.: B5244887
M. Wt: 422.9 g/mol
InChI Key: NMCKDWHSJLMDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYL-1-(4-CL-PH-AMINO)-3-ME-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often require the use of catalysts such as nickel, and the process includes steps like proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-BENZYL-1-(4-CL-PH-AMINO)-3-ME-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

2-BENZYL-1-(4-CL-PH-AMINO)-3-ME-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: It is being explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 2-BENZYL-1-(4-CL-PH-AMINO)-3-ME-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-BENZYL-1-(4-CL-PH-AMINO)-3-ME-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE apart is its specific substitution pattern, which can confer unique biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-benzyl-1-(4-chloroanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN4/c1-17-21(15-18-7-3-2-4-8-18)25(29-20-13-11-19(27)12-14-20)31-24-10-6-5-9-23(24)30-26(31)22(17)16-28/h2-14,29H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCKDWHSJLMDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)NC5=CC=C(C=C5)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.